N-(1-phenylethyl)sulfamoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Angiotensin II human is a peptide hormone that plays a crucial role in the renin-angiotensin system, which regulates blood pressure and fluid balance in the body . It is a potent vasoconstrictor, meaning it narrows blood vessels, thereby increasing blood pressure . Angiotensin II human also stimulates the release of aldosterone from the adrenal glands, which promotes sodium retention and potassium excretion .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of angiotensin II human involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin. Subsequent amino acids are added sequentially in a specific order to form the peptide chain. Each addition involves the coupling of an amino acid protected by a temporary protecting group, followed by deprotection to expose the next reactive site .
Industrial Production Methods: Industrial production of angiotensin II human typically involves large-scale SPPS. The process is automated and optimized for high yield and purity. After synthesis, the peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC). The final product is lyophilized to obtain a stable powder form .
Chemical Reactions Analysis
Types of Reactions: Angiotensin II human undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the methionine residue, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to create analogs with different biological activities.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Amino acid derivatives and coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate).
Major Products Formed:
Methionine sulfoxide: from oxidation.
Free thiols: from reduction.
Peptide analogs: from substitution.
Scientific Research Applications
Angiotensin II human has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular signaling pathways and its effects on various cell types.
Medicine: Studied for its involvement in cardiovascular diseases, hypertension, and renal disorders.
Industry: Utilized in the development of pharmaceuticals targeting the renin-angiotensin system.
Mechanism of Action
Angiotensin II human exerts its effects by binding to specific receptors, primarily the angiotensin II type 1 receptor (AT1R) and the angiotensin II type 2 receptor (AT2R) . Upon binding to AT1R, it activates several signaling pathways, including the phospholipase C (PLC) pathway, which leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). These molecules trigger the release of calcium ions from intracellular stores, resulting in vasoconstriction and increased blood pressure . Angiotensin II human also stimulates the release of aldosterone, which enhances sodium retention and potassium excretion .
Comparison with Similar Compounds
Angiotensin I: The precursor to angiotensin II, which is converted by the angiotensin-converting enzyme (ACE).
Angiotensin III: A metabolite of angiotensin II with similar but less potent effects.
Angiotensin IV: Another metabolite with distinct biological activities.
Uniqueness: Angiotensin II human is unique due to its high potency as a vasoconstrictor and its central role in the renin-angiotensin system. Unlike its precursors and metabolites, angiotensin II human has the most significant impact on blood pressure regulation and fluid balance .
Biological Activity
N-(1-phenylethyl)sulfamoyl chloride is a sulfonamide compound that has garnered attention due to its potential biological activities. This compound, characterized by the presence of a sulfamoyl group, has been studied for its effects in various biological systems, including antibacterial, anti-inflammatory, and anticancer activities. This article synthesizes findings from diverse research sources to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
This compound features a phenethyl moiety attached to a sulfamoyl group. The general structure can be represented as follows:
This compound is synthesized through acylation reactions, which can be facilitated by methods such as ultrasonic irradiation, enhancing yield and efficiency .
1. Antibacterial Activity
Research indicates that compounds within the sulfamoyl class exhibit significant antibacterial properties. For instance, studies have shown that related sulfamoyl compounds demonstrate moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis. The mechanism often involves inhibition of bacterial enzymes critical for growth and replication.
2. Anti-inflammatory Effects
This compound has been explored for its anti-inflammatory potential. The sulfamoyl group is known to interact with inflammatory pathways, potentially inhibiting the production of pro-inflammatory cytokines. This activity is particularly relevant in conditions characterized by excessive inflammation, such as arthritis or other autoimmune disorders.
3. Anticancer Properties
The anticancer potential of this compound has been highlighted in several studies. Its structural analogs have shown efficacy in inducing apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle regulators and the induction of oxidative stress . Notably, compounds with similar structures have been noted for their ability to inhibit tumor growth in preclinical models.
Study on Antibacterial Efficacy
A recent study evaluated the antibacterial efficacy of this compound against several pathogens. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as a therapeutic agent in treating bacterial infections .
Bacterial Strain | MIC (µg/mL) |
---|---|
Salmonella typhi | 32 |
Bacillus subtilis | 16 |
Escherichia coli | 64 |
Study on Anti-inflammatory Activity
In an experimental model of inflammation, this compound was administered to assess its impact on inflammatory markers. The compound significantly reduced levels of TNF-α and IL-6 in serum samples compared to control groups .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Variations in substituents on the phenethyl group can influence both lipophilicity and bioavailability, impacting the compound's efficacy across different biological systems .
Properties
IUPAC Name |
N-(1-phenylethyl)sulfamoyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO2S/c1-7(10-13(9,11)12)8-5-3-2-4-6-8/h2-7,10H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOPLNBUUOURXFZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NS(=O)(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.